Cas no 1000509-06-7 (3-(4-fluoro-2-methylphenyl)propan-1-ol)

3-(4-fluoro-2-methylphenyl)propan-1-ol structure
1000509-06-7 structure
Product Name:3-(4-fluoro-2-methylphenyl)propan-1-ol
Numero CAS:1000509-06-7
MF:C10H13FO
MW:168.208026647568
CID:3158089
PubChem ID:55267522
Update Time:2025-05-20

3-(4-fluoro-2-methylphenyl)propan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,6-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-me thoxybenzamide
    • 3-(4-fluoro-2-methylphenyl)propan-1-ol
    • EN300-1635106
    • A1-12434
    • Benzenepropanol, 4-fluoro-2-methyl-
    • 1000509-06-7
    • CS-0355265
    • AKOS006313487
    • MDL: MFCD09926866
    • Inchi: 1S/C10H13FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
    • Chiave InChI: RDOCANSAKGJULJ-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=C(C)C=1)CCCO

Proprietà calcolate

  • Massa esatta: 168.095043196Da
  • Massa monoisotopica: 168.095043196Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 127
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 20.2Ų

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Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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Enamine
EN300-1635106-10.0g
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Enamine
EN300-1635106-50mg
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